Diphenyl((trifluoroacetyl)oxy)bismuthine
Description
Structure
2D Structure
Properties
CAS No. |
90179-62-7 |
|---|---|
Molecular Formula |
C14H10BiF3O2 |
Molecular Weight |
476.20 g/mol |
IUPAC Name |
diphenylbismuthanyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/2C6H5.C2HF3O2.Bi/c2*1-2-4-6-5-3-1;3-2(4,5)1(6)7;/h2*1-5H;(H,6,7);/q;;;+1/p-1 |
InChI Key |
DURGVWCQPSDZQZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Mechanistic Investigations of Diphenyl Trifluoroacetyl Oxy Bismuthine Reactivity
Fundamental Reaction Types and Transformation Modes
Diphenyl((trifluoroacetyl)oxy)bismuthine, a Bi(V) compound, is characterized by its capacity to participate in several key reaction types, primarily driven by the electrophilic nature of the bismuth center and the lability of its ligands.
Organobismuth(V) compounds are well-established reagents for electrophilic aryl transfer. nih.gov The trifluoroacetyl group in this compound enhances the electrophilicity of the bismuth center, facilitating the transfer of a phenyl group to a variety of nucleophiles. This process, known as ligand coupling, is a primary mode of reactivity. nih.gov The selectivity of this aryl transfer is influenced by steric factors; for instance, in reactions with alcohols, primary alcohols are often arylated in preference to more hindered secondary and tertiary alcohols. wikipedia.org
In addition to polar mechanisms, recent studies have highlighted the role of organobismuth compounds as precursors for aryl radicals under photolytic conditions. nih.govresearchgate.netprinceton.edunih.gov Light-driven single-electron transfer can lead to the formation of a transient organobismuth(IV) intermediate, which then undergoes mesolytic cleavage of the Bi-C bond to generate an aryl radical. nih.govprinceton.edunih.gov This radical pathway opens up possibilities for a different spectrum of arylation reactions. nih.gov
Table 1: Arylation Reactions with Organobismuth Reagents
| Reaction Type | Mechanism | Key Features |
|---|---|---|
| C- and O-arylation | Covalent intermediate | Formation of a bond between the substrate and bismuth prior to aryl transfer. nih.gov |
| O-arylation | Neutral conditions | Direct transfer of an aryl group to an oxygen nucleophile. nih.gov |
Pentavalent bismuth compounds are potent oxidizing agents. wikipedia.org this compound can effect the oxidation of various functional groups. A notable application is the dehydrogenation of alcohols to their corresponding carbonyl compounds. wikipedia.org This reactivity is attributed to the high oxidation state of the bismuth atom. The presence of electron-withdrawing substituents on the aryl ligands generally accelerates these oxidation reactions. wikipedia.org
Furthermore, organobismuth(V) reagents are capable of cleaving glycols to form aldehydes. wikipedia.org Seminal work in this area demonstrated the use of a triphenylbismuth (B1683265) catalyst in conjunction with an oxidant like N-bromosuccinimide (NBS) for the carbon-carbon bond scission in 1,2-diols. acs.orgnih.gov The catalytic cycle involves the in-situ regeneration of the active Bi(V) species. acs.orgnih.gov The modification of bismuth molybdate (B1676688) catalysts with elements like vanadium has also been shown to influence their performance in oxidative dehydrogenation reactions, highlighting the tunability of these systems. rsc.org
The reactivity of this compound extends to a range of nucleophilic and electrophilic partners. As an electrophilic arylating agent, it reacts with nucleophiles such as alcohols, phenols, amines, and thiols. wikipedia.orgnih.gov The outcome of these reactions is often dependent on the reaction conditions and the presence of co-catalysts like copper salts. wikipedia.org
Conversely, the bismuth center can also exhibit Lewis acidic properties, activating substrates for further reaction. nih.gov For instance, Lewis acidic bismuth(III) complexes have been shown to catalyze the allylic C(sp³)–H functionalization of olefins with carbonyl and iminium electrophiles. nih.govacs.org This reactivity, which mimics that of transition metals, proceeds through the coordination of the bismuth to the olefin's π-system, facilitating deprotonation at the allylic position. nih.govacs.org While this example involves Bi(III), the underlying principle of Lewis acid activation is relevant to the broader reactivity profile of organobismuth compounds.
Elucidation of Catalytic Cycles and Role as a Reagent in Organic Transformations
The ability of bismuth to cycle between different oxidation states, most commonly Bi(III) and Bi(V), is central to its application in catalysis. acs.orgnih.gov In many catalytic transformations, this compound or a related Bi(V) species acts as the active oxidant or arylating agent, which is then regenerated in a subsequent step.
A well-established catalytic cycle involves the Bi(III)/Bi(V) redox couple. acs.orgnih.gov In a typical scenario, a Bi(III) precatalyst undergoes oxidation to a Bi(V) species. This active Bi(V) reagent then reacts with the substrate, for example, by transferring an aryl group or effecting an oxidation, and is reduced back to the Bi(III) state, thus closing the catalytic loop. acs.orgnih.gov Stoichiometric oxidants are often required for the regeneration of the Bi(V) species. acs.orgnih.gov
Recent research has expanded the scope of bismuth redox catalysis to include other oxidation states, such as Bi(I) and Bi(II), leading to novel transformations like dehydrocoupling reactions and the deoxygenation of nitrous oxide. acs.orgnih.gov
Table 2: Key Steps in Bismuth-Catalyzed Reactions
| Step | Description | Example |
|---|---|---|
| Transmetalation | Transfer of an organic group from another metal to bismuth. | Aryl boronic esters reacting with a Bi(III) catalyst. acs.orgnih.gov |
| Oxidative Addition | An oxidant adds to the bismuth center, increasing its oxidation state. | Oxidation of a Bi(III) species by a fluorinating agent to a Bi(V) species. acs.orgnih.gov |
| Reductive Elimination | Formation of a new bond between two ligands with a concurrent reduction of the bismuth center. | C-F bond formation from a Bi(V) intermediate to regenerate a Bi(III) catalyst. acs.orgnih.gov |
Characterization of Reaction Intermediates and Transition States
Understanding the transient species formed during reactions involving this compound is crucial for elucidating reaction mechanisms. Spectroscopic and computational studies have provided insights into the nature of these intermediates.
In the context of radical arylations, the formation of an organobismuth(IV) intermediate has been proposed and is supported by computational studies and radical trapping experiments. nih.govprinceton.edunih.gov This Bi(IV) species is key to the generation of aryl radicals via homolytic cleavage of the Bi-C bond. nih.gov
In catalytic C-H functionalization reactions mediated by bismuth, the existence of elusive Bi-olefin complexes has been revealed through in-depth spectroscopic and computational investigations. nih.govacs.org These complexes are precursors to the formation of allylbismuth species, which are the active nucleophiles in the subsequent bond-forming step. nih.govacs.org High-resolution mass spectrometry has also been instrumental in detecting highly electrophilic Bi(V) intermediates in catalytic cycles. youtube.com
Kinetic and Thermodynamic Analysis of Reaction Pathways
Kinetic and thermodynamic studies provide quantitative data on the feasibility and rates of reaction pathways involving organobismuth compounds. For instance, in a bismuth-catalyzed transfer hydrogenation of azoarenes, kinetic analysis helped to identify the resting state of the catalyst and to establish the thermodynamic parameters of an equilibrium involving the catalyst and the hydrogen source through variable-temperature NMR studies. nih.gov
In other systems, such as the oxidative addition of a fluorinated arene to a Bi(I) complex, a second-order reaction with a highly negative entropy of activation was observed, consistent with a transition metal-like oxidative addition process. acs.org Activation energies for reactions such as the oxidative dehydrogenation of butene over bismuth molybdate catalysts have also been determined, providing insights into the rate-determining steps of these processes. osti.gov
Applications of Diphenyl Trifluoroacetyl Oxy Bismuthine in Advanced Organic Synthesis
Arylation Reactions Mediated by Diphenyl((trifluoroacetyl)oxy)bismuthine
Arylation reactions are fundamental processes for the construction of carbon-heteroatom and carbon-carbon bonds, crucial for the synthesis of pharmaceuticals, agrochemicals, and functional materials. Organobismuth reagents have been explored as effective arylating agents.
C-Arylation Methodologies
The formation of new carbon-carbon bonds via arylation of carbanions or C-H activation is a cornerstone of organic synthesis. While pentavalent organobismuth compounds have been shown to be effective for the C-arylation of β-dicarbonyl compounds, specific studies detailing the use of this compound for this purpose are not readily found in the current body of scientific literature. The reactivity of such reagents is often tuned by the nature of the ligands, and the trifluoroacetyl group would be expected to influence the electrophilicity and reactivity of the bismuth center. However, without dedicated research, any discussion on its specific efficacy remains speculative.
N-Arylation Methodologies
The synthesis of N-aryl compounds is of immense importance in medicinal chemistry. Copper-catalyzed N-arylation reactions using triarylbismuth reagents have been reported. These methods often provide an alternative to the more common Buchwald-Hartwig amination. Despite the general utility of organobismuth compounds in this area, specific protocols and yield data for N-arylation reactions mediated by this compound are not documented in available research.
O-Arylation Methodologies
The formation of diaryl ethers is another critical transformation in organic synthesis. Organobismuth(V) reagents have been successfully employed for the O-arylation of phenols. The general mechanism involves the formation of a Bi(V) intermediate which then undergoes reductive elimination to furnish the desired ether. While this suggests a potential application for this compound, concrete experimental evidence and substrate scope studies for this specific reagent are absent from published literature.
S-Arylation Methodologies
The synthesis of diaryl sulfides is often achieved through the S-arylation of thiols. Copper-promoted S-arylation reactions utilizing triarylbismuths as the aryl source have been developed, demonstrating good functional group tolerance and proceeding under mild conditions. These reactions highlight the potential of bismuth-based reagents in C-S bond formation. However, specific examples and detailed research findings on the use of this compound for S-arylation are not available.
Oxidative Functionalization Strategies in Complex Molecule Synthesis
The oxidizing potential of pentavalent bismuth compounds is a well-established feature of their chemistry. They can participate in a variety of oxidative functionalization reactions. While the trifluoroacetyl ligand on this compound would likely enhance its oxidative capacity, there is a lack of specific studies focusing on its application in the oxidative functionalization of complex molecules.
Utility in Cross-Coupling Reactions
Organobismuth compounds can serve as nucleophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions, providing an alternative to the more commonly used organoboron and organotin reagents. The utility of a specific bismuth reagent in these catalytic cycles depends on factors like the ease of transmetalation. There is currently no available data or research to suggest the specific use or advantages of this compound in this context.
Asymmetric Transformations and Enantioselective Synthesis
The development of catalytic asymmetric reactions is a cornerstone of modern organic synthesis, enabling the selective production of one enantiomer of a chiral molecule. While direct applications of this compound in enantioselective synthesis have not been prominently reported, the broader class of organobismuth compounds has shown promise in this domain. Chiral bismuth catalysts, often generated in situ from a bismuth(III) source and a chiral ligand, are being explored for various asymmetric transformations.
The potential of this compound in this area would likely involve its use as a precursor to a chiral bismuth catalyst. The trifluoroacetate (B77799) ligand could be displaced by a chiral ligand, or the diphenylbismuth moiety could be incorporated into a larger chiral framework. The Lewis acidity of the bismuth center is a key feature that would be modulated by the surrounding ligands to create a chiral environment for a substrate.
Research into other bismuth(III) compounds has demonstrated their capacity to catalyze enantioselective reactions. For instance, chiral bismuth complexes have been utilized in asymmetric allylation reactions. nih.govnih.gov A study highlighted a highly enantioselective allylation of isatin-derived ketimines using a catalyst system composed of Bi(OAc)₃ and a chiral phosphoric acid, achieving excellent yields and enantioselectivities. nih.gov This approach showcases the potential of combining a simple bismuth salt with a chiral Brønsted acid to create a potent asymmetric catalyst.
Furthermore, the development of chiral heterobimetallic bismuth-rhodium paddlewheel catalysts represents a conceptually new approach to asymmetric cyclopropanation. researchgate.netresearchgate.net These catalysts have shown that the inclusion of bismuth can lead to significantly higher enantioselectivity compared to their homobimetallic dirhodium counterparts in certain reactions. researchgate.net
While no specific data exists for this compound, the table below illustrates the types of results that have been achieved with other chiral bismuth catalyst systems in asymmetric synthesis, providing a benchmark for its potential performance.
| Catalyst System | Reaction Type | Substrate | Yield (%) | Enantiomeric Ratio (e.r.) |
| Bi(OAc)₃ / Chiral Phosphoric Acid | Asymmetric Allylation | Isatin-derived ketimine | up to 99 | up to 99.5:0.5 |
| Chiral Bismuth-Rhodium Complex | Asymmetric Cyclopropanation | Styrene derivative | High | Significantly higher than dirhodium analog |
| Bi(OTf)₃ / Chiral Ligand | Asymmetric Hydroxymethylation | Silyl enolate | High | High |
This table presents data for analogous bismuth catalyst systems to illustrate potential applications and is not representative of data for this compound.
Specialized Organic Transformations (e.g., Benzoylation Reactions)
Benzoylation, the introduction of a benzoyl group into a molecule, is a fundamental transformation in organic synthesis, often used for the protection of functional groups or the synthesis of esters and amides. The role of bismuth compounds in catalyzing such reactions is an area of growing interest.
This compound, with its two phenyl groups and a labile trifluoroacetate, could theoretically act as a benzoylating agent or a catalyst for benzoylation reactions. However, there is a lack of specific literature detailing its use for this purpose. The more common application of organobismuth compounds is in arylation reactions.
The reactivity of bismuth(III) compounds as Lewis acids can facilitate acylation reactions. For example, bismuth(III) triflate has been reported to catalyze Friedel-Crafts acylation of aromatic compounds. nih.gov This suggests that a related compound like this compound could potentially catalyze the benzoylation of alcohols, amines, or other nucleophiles. The mechanism would likely involve the activation of the benzoylating agent (e.g., benzoyl chloride or benzoic anhydride) by the Lewis acidic bismuth center.
While bismuth-catalyzed benzoylations are not widely reported, the use of other metal catalysts, such as copper(II) in conjunction with chiral ligands, has been successful for asymmetric benzoylations. nih.govrsc.org This highlights a potential direction for research involving chiral bismuth complexes in similar transformations.
Given the absence of direct research on this compound in benzoylation, the following table outlines a hypothetical reaction scheme to illustrate its potential role, based on the known principles of Lewis acid catalysis.
| Reactant 1 | Reactant 2 | Potential Catalyst/Reagent | Potential Product | Reaction Type |
| Alcohol (R-OH) | Benzoyl Chloride | This compound | Benzoyl Ester (R-O-COPh) | Catalytic Benzoylation |
| Amine (R-NH₂) | Benzoic Anhydride | This compound | Benzamide (R-NH-COPh) | Catalytic Benzoylation |
| Anisole | Benzoyl Chloride | This compound | Methoxybenzophenone | Friedel-Crafts Benzoylation |
This table is a hypothetical representation of potential applications and does not reflect experimentally verified results for this compound.
Computational and Theoretical Investigations of Diphenyl Trifluoroacetyl Oxy Bismuthine
Electronic Structure and Chemical Bonding Analysis
The electronic structure and nature of the chemical bonds in Diphenyl((trifluoroacetyl)oxy)bismuthine are fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing these aspects. mdpi.comscilit.com
At the core of this compound is a bismuth(III) center. Organobismuth(III) compounds typically exhibit a pyramidal geometry, analogous to their lighter pnictogen counterparts. wikipedia.org The bonding in such compounds involves the 6p orbitals of bismuth. The C-Bi bonds are known to be relatively weak, which is a general trend for heavier main group elements. wikipedia.org
Theoretical calculations on related organobismuth compounds provide insights into the nature of the bismuth-ligand interactions. For instance, in arylbismuth(III) dicarboxylates, the carboxylate ligands can coordinate to the bismuth center in various ways, including monodentate, bidentate chelating, or bridging fashions. researchgate.netrsc.org In the case of this compound, the trifluoroacetate (B77799) ligand is expected to have a significant influence on the electronic structure. The strong electron-withdrawing nature of the trifluoromethyl group will impact the electron density at the bismuth center.
Illustrative Data on Bismuth-Ligand Bonding:
While specific data for the target compound is unavailable, the following table, based on computational studies of related bismuth carboxylates, illustrates typical bond lengths and angles that would be of interest in a computational analysis of this compound.
| Parameter | Typical Calculated Value Range | Significance |
| Bi-C (phenyl) Bond Length | 2.20 - 2.30 Å | Indicates the strength and nature of the aryl-bismuth bond. |
| Bi-O (carboxylate) Bond Length | 2.25 - 2.50 Å | Shorter distances suggest stronger coordination of the carboxylate. |
| C-Bi-C Bond Angle | 90 - 100° | Reflects the pyramidal geometry around the bismuth center. |
| O-Bi-O Bond Angle (if bidentate) | 50 - 60° | Characteristic of a chelating carboxylate ligand. |
This table is illustrative and compiled from general knowledge of organobismuth chemistry; it does not represent empirically measured values for this compound.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a standard component of electronic structure analysis. researchgate.net For a compound like this compound, the HOMO is likely to have significant contributions from the phenyl groups and the bismuth atom, while the LUMO may be centered on the bismuth atom and the trifluoroacetate ligand. The energy gap between the HOMO and LUMO is a key determinant of the compound's reactivity and electronic transitions.
Computational Modeling of Reaction Mechanisms and Energetics
Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This information is crucial for understanding reaction feasibility, kinetics, and selectivity. For organobismuth compounds, computational studies have been instrumental in elucidating mechanisms for various transformations. rsc.orgrsc.org
Aryl bismuth compounds can participate in a variety of reactions, including cross-coupling reactions and oxidations. nih.govnih.gov The trifluoroacetate ligand in this compound can be expected to influence its reactivity. For instance, it may facilitate ligand exchange reactions or act as a leaving group.
Example of a Modeled Reaction Pathway:
A common reaction involving organobismuth carboxylates is ligand exchange. A computational study of such a reaction for this compound would likely involve the following steps:
Reactant Complex Formation: The incoming ligand forms an initial complex with the bismuth center.
Transition State: A transition state is reached where the incoming ligand is partially bonded to the bismuth and the trifluoroacetate ligand is partially detached.
Product Complex Formation: The trifluoroacetate ligand is fully displaced, and the new ligand is coordinated to the bismuth center.
The energetics of such a process can be quantified through DFT calculations, as shown in the hypothetical data table below.
| Reaction Step | Calculated ΔG (kcal/mol) | Description |
| Reactant Complex | -5.2 | Initial association of the incoming ligand. |
| Transition State | +15.8 | Energy barrier for the ligand exchange. |
| Product Complex | -8.1 | Final complex after ligand exchange. |
This table presents hypothetical data to illustrate the output of a computational study on reaction energetics.
Theoretical Studies on Ligand Effects and Their Influence on Reactivity and Selectivity
The ligands coordinated to a metal center play a critical role in modulating its reactivity and selectivity. In the case of this compound, the phenyl and trifluoroacetate ligands are key determinants of its chemical behavior. Theoretical studies allow for a systematic investigation of these ligand effects. mdpi.comscilit.com
The trifluoroacetate ligand is strongly electron-withdrawing due to the presence of three fluorine atoms. This electronic effect is transmitted to the bismuth center, making it more electrophilic. This increased electrophilicity can enhance the rate of reactions where the bismuth compound acts as a Lewis acid. nih.gov For instance, in catalytic applications, a more electrophilic bismuth center may activate substrates more effectively. acs.org
Computational studies can quantify these ligand effects by calculating various electronic parameters, such as the partial atomic charges on the bismuth atom and the energies of the frontier molecular orbitals. By comparing these parameters for a series of bismuth compounds with different carboxylate ligands (e.g., acetate, benzoate, trifluoroacetate), a clear trend in electronic properties can be established.
Illustrative Comparison of Ligand Electronic Effects:
| Ligand | Calculated Partial Charge on Bi | HOMO Energy (eV) | LUMO Energy (eV) |
| Acetate | +0.85 | -5.8 | -1.2 |
| Benzoate | +0.88 | -6.0 | -1.5 |
| Trifluoroacetate | +0.95 | -6.5 | -2.0 |
This illustrative table demonstrates how computational chemistry can be used to quantify the electronic impact of different ligands. The values are hypothetical.
Furthermore, steric effects of the ligands can also be modeled. While the trifluoroacetate ligand is not particularly bulky, the two phenyl groups provide a certain degree of steric hindrance around the bismuth center, which can influence the approach of reactants and thus affect the selectivity of reactions.
Computational Prediction of Novel Transformations and Catalytic Cycles
One of the most exciting applications of computational chemistry is the prediction of new chemical reactions and catalytic cycles. rsc.org By exploring the reactivity of a compound like this compound in silico, researchers can identify promising new transformations before attempting them in the laboratory.
A potential area for exploration could be the use of this compound in asymmetric catalysis. By computationally designing chiral versions of the phenyl or carboxylate ligands, it may be possible to predict enantioselective transformations. The computational models would help in understanding the origin of the predicted stereoselectivity by analyzing the transition state structures of the stereodetermining step.
Hypothetical Catalytic Cycle for Exploration:
A computational study could investigate a hypothetical catalytic cycle for the arylation of a substrate (Nu-H) using this compound:
Oxidative Addition: The bismuth(III) center undergoes oxidative addition to form a Bi(V) intermediate.
Ligand Exchange: The substrate Nu-H coordinates to the Bi(V) center.
Reductive Elimination: A new C-Nu bond is formed, and the bismuth is reduced back to Bi(III).
Catalyst Regeneration: The active Bi(III) catalyst is regenerated.
Computational modeling of such a cycle would provide valuable insights into its feasibility and potential for development into a useful synthetic method.
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics (e.g., ¹H, ¹³C, ¹⁹F NMR)semanticscholar.org
NMR spectroscopy is a cornerstone technique for the structural elucidation of organometallic compounds in solution. For Diphenyl((trifluoroacetyl)oxy)bismuthine, a multi-nuclear approach would be essential.
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the phenyl groups attached to the bismuth atom. The chemical shifts and coupling patterns of these aromatic protons would provide information about the electronic environment and potential steric hindrance around the bismuth center.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing distinct resonances for the different carbon atoms in the phenyl rings and, importantly, the carbonyl carbon of the trifluoroacetate (B77799) group. The chemical shift of the carbonyl carbon can be indicative of the nature of its coordination to the bismuth atom.
Hypothetical NMR Data for this compound (Note: This table is illustrative and not based on experimental data.)
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |
| ¹H | 7.2 - 8.5 | Multiplet | Phenyl protons (C₆H₅) |
| ¹³C | 128 - 140 | Multiple signals | Phenyl carbons (C₆H₅) |
| ¹³C | ~160 | Singlet | Carbonyl carbon (C=O) |
| ¹³C | ~116 | Quartet (due to ¹JC-F) | Trifluoromethyl carbon (CF₃) |
| ¹⁹F | ~ -75 | Singlet | Trifluoromethyl fluorines (CF₃) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identificationsemanticscholar.org
Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups within a molecule by probing their vibrational modes.
IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the trifluoroacetate ligand. The key diagnostic bands would be the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate group (COO). The frequency difference (Δν = νas - νs) is particularly informative about the coordination mode of the carboxylate (e.g., unidentate, bidentate chelating, or bridging). Strong C-F stretching vibrations from the CF₃ group would also be prominent.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the Bi-C and Bi-O stretching vibrations, which are often weak in the IR spectrum.
Expected Vibrational Frequencies for this compound (Note: This table is illustrative and not based on experimental data.)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| ν(C-H) aromatic | 3100 - 3000 | IR, Raman |
| νas(COO) | 1650 - 1700 | IR |
| νs(COO) | 1400 - 1450 | IR |
| ν(C-F) | 1100 - 1250 | IR |
| ν(Bi-O) | 400 - 600 | Raman |
| ν(Bi-C) | 200 - 300 | Raman |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysissemanticscholar.org
Mass spectrometry provides information about the molecular weight of the compound and can offer structural clues through the analysis of its fragmentation patterns.
Molecular Ion Peak: The detection of the molecular ion peak ([M]⁺) or a related adduct (e.g., [M+H]⁺) would confirm the molecular mass of this compound.
Fragmentation Analysis: The fragmentation pattern would likely involve the loss of the trifluoroacetate ligand, the phenyl groups, and other smaller fragments. This analysis helps to piece together the molecular structure. Common fragmentation pathways for organobismuth compounds include the cleavage of Bi-C and Bi-O bonds.
X-ray Diffraction Methodologies for Solid-State Structural Analysissemanticscholar.org
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a compound in the solid state. For this compound, this technique would provide unambiguous data on:
Bond Lengths and Angles: Precise measurements of Bi-C, Bi-O, C-O, C-C, and C-F bond lengths and the angles between them.
Coordination Geometry: The geometry around the central bismuth atom, which is often distorted in organobismuth(III) compounds due to the presence of a stereochemically active lone pair of electrons. wikipedia.org
Crystal Packing: How the individual molecules are arranged in the crystal lattice. Research on related compounds like bismuth(III) trifluoroacetate-trifluoroacetic acid adduct has revealed complex polymeric chain structures in the solid state. researchgate.net
Other Advanced Spectroscopic and Analytical Techniques for Compound Characterization
Beyond the core techniques, other methods could provide further valuable information:
Elemental Analysis: To determine the empirical formula by quantifying the percentage of carbon, hydrogen, and other elements, confirming the compound's purity.
Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound and identify decomposition temperatures.
Future Perspectives and Emerging Research Avenues for Diphenyl Trifluoroacetyl Oxy Bismuthine
Design and Synthesis of Novel Ligand Architectures for Organobismuth(V) Compounds
The reactivity and stability of organobismuth(V) compounds are intricately linked to the nature of the ligands attached to the bismuth center. For Diphenyl((trifluoroacetyl)oxy)bismuthine, the trifluoroacetyl groups are key to its properties. Future research will likely focus on the rational design and synthesis of novel ligand architectures to fine-tune the reactivity, selectivity, and stability of such compounds.
The development of new ligand frameworks is a crucial area of exploration. rsc.org The introduction of specifically designed ligands can enhance the stability of the organobismuth(V) species, preventing premature decomposition and improving their shelf-life and handling. rsc.org Moreover, the electronic and steric properties of the ligands can be systematically varied to modulate the reactivity of the bismuth center. For instance, the incorporation of electron-withdrawing or electron-donating groups on the phenyl rings or the carboxylate ligands can influence the electrophilicity of the bismuth atom and the lability of the Bi-O and Bi-C bonds.
A promising direction is the synthesis of chiral ligands to induce enantioselectivity in reactions mediated by these bismuth compounds. While research into chiral organobismuth catalysts is still developing, the synthesis of complexes with chiral carboxylate ligands derived from amino acids or other chiral sources could pave the way for novel asymmetric transformations. The synthesis of such compounds often involves the reaction of a triarylbismuth(V) dihalide with the silver salt of the desired carboxylic acid. acs.org
Table 1: Potential Ligand Modifications for this compound Analogs and Their Expected Effects
| Ligand Modification | Expected Effect on Reactivity/Selectivity |
| Introduction of electron-donating groups on phenyl rings | Increased electron density on bismuth, potentially altering reactivity in redox processes. |
| Introduction of electron-withdrawing groups on phenyl rings | Increased electrophilicity of bismuth, enhancing its Lewis acidity. |
| Use of sterically bulky carboxylate ligands | Increased stability of the complex and potential for diastereoselective reactions. |
| Incorporation of chiral carboxylate ligands | Induction of enantioselectivity in catalytic applications. |
| Synthesis of heterocyclic bismuth compounds | Altered reactivity profiles compared to their acyclic counterparts. rsc.org |
The synthesis of unsymmetrical tetraarylbismuthonium salts has also been reported, which could be a precursor to novel pentavalent species with tailored properties. acs.org The exploration of these synthetic strategies will be instrumental in unlocking the full potential of organobismuth(V) reagents like this compound.
Integration into Flow Chemistry and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly influencing the design of synthetic methodologies. Organobismuth compounds are considered environmentally benign due to the low toxicity of bismuth. researchgate.net This makes this compound an attractive candidate for the development of sustainable synthetic protocols.
The integration of organometallic reagents into continuous flow chemistry systems offers several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the ability to handle reactive intermediates. rsc.orgacs.orgvapourtec.comrsc.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. acs.org
For a compound like this compound, which may be involved in highly exothermic reactions, a flow setup would be particularly beneficial for managing the reaction temperature and preventing side reactions. rsc.orgacs.org The "on-demand" generation of reactive organobismuth species in a flow reactor could also circumvent issues related to their potential instability. rsc.org
Future research in this area will likely involve the development of robust and scalable flow processes for reactions utilizing this compound as a reagent or catalyst. This could include its immobilization on a solid support to facilitate catalyst recovery and recycling, further enhancing the sustainability of the process.
Expansion of Catalytic Applications and Enantioselective Catalysis
While organobismuth(V) compounds have been traditionally used as stoichiometric oxidants, there is a growing interest in their catalytic applications. rsc.org The Bi(III)/Bi(V) redox couple is a key feature that can be harnessed for the development of novel catalytic cycles. dntb.gov.ua
This compound, with its pentavalent bismuth center, is a potential catalyst for a range of organic transformations. The trifluoroacetate (B77799) ligands are good leaving groups, which could facilitate catalytic turnovers. Future research is expected to explore its efficacy in reactions such as C-H functionalization, cross-coupling reactions, and oxidations. For instance, related triarylbismuth(V) dicarboxylates have been shown to be active in palladium-catalyzed C-arylation reactions. researchgate.net
A significant frontier in this area is the development of enantioselective catalysis. The design of chiral organobismuth catalysts is a challenging yet highly rewarding endeavor. acs.org The synthesis of chiral bimetallic catalysts, where bismuth is paired with another metal like rhodium, has shown promise in controlling enantioselectivity in carbene chemistry. acs.org An unexpected structural feature of a chiral RhBi tetracarboxylate catalyst was the C4 symmetric arrangement of the arylsulfonyl groups, which influenced its asymmetric induction. acs.org
The development of chiral versions of this compound, perhaps by incorporating chiral carboxylate ligands, could lead to novel asymmetric catalytic systems. These catalysts could be applied to reactions such as asymmetric arylations, oxidations, and other transformations where the creation of a specific stereoisomer is crucial. The use of chiral ligands is a key strategy in developing new enantioselective catalysts. mdpi.comnih.govresearchgate.net
Table 2: Potential Catalytic Applications for this compound and its Derivatives
| Reaction Type | Potential Role of Bismuth Compound |
| C-H Arylation | As a source of the aryl group or as a catalyst in a redox cycle. |
| Oxidative Coupling Reactions | As a recyclable oxidant. |
| Asymmetric Oxidation | As a chiral catalyst to induce enantioselectivity. |
| Lewis Acid Catalysis | The bismuth center can act as a Lewis acid to activate substrates. rsc.org |
Exploration of Undiscovered Reactivity Modes and Broadening Synthetic Utility
The reactivity of pentavalent organobismuth compounds is diverse and not yet fully explored. nih.govscispace.com While they are known for their oxidizing properties and as arylating agents, there is potential for discovering novel reactivity modes. bohrium.comrsc.org
Future research on this compound could uncover new types of transformations. For example, the unique electronic properties of the trifluoroacetyl groups could lead to unexpected reaction pathways. The high electrophilicity of the bismuth center, enhanced by the electron-withdrawing trifluoroacetyl groups, might enable reactions that are not possible with other organobismuth reagents.
Investigations into the fundamental reaction mechanisms of this compound with various substrates will be crucial. This could involve detailed kinetic studies, isotopic labeling experiments, and computational modeling to elucidate the transition states and intermediates involved. A deeper understanding of its reactivity will undoubtedly broaden its synthetic utility.
One area of interest is the potential for radical-mediated reactions. While many reactions of organobismuth(V) compounds are believed to proceed through ionic pathways, the possibility of single-electron transfer (SET) processes leading to radical intermediates cannot be discounted, especially under photochemical or thermal conditions. Exploring the photochemistry of this compound could open up new avenues for radical-based bond formations.
The expansion of the substrate scope for known reactions is another important research direction. Systematically studying the reactions of this compound with a wide range of functional groups will help to define its synthetic utility and limitations. This will provide valuable information for synthetic chemists looking to employ this reagent in complex molecule synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
